Neocarratetraose 4(1),4(3)-disulfate disodium salt
Description
Neocarratetraose 4(1),4(3)-disulfate disodium salt (NCT) is a sulfated oligosaccharide derived from carrageenan, a linear sulfated polysaccharide found in red seaweed. Its molecular formula is C24H36Na2O25S2 (corrected from evidence 9, which may contain a typo in sodium count), with a molecular weight of 834.62 g/mol . The compound features two sulfate groups at positions 4(1) and 4(3) on its carbohydrate backbone, contributing to its high polarity and solubility in aqueous solutions.
NCT is primarily utilized in analytical chemistry, particularly in matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS). It is detected in negative ion mode as the [M-Na]⁻ species, demonstrating superior ionization efficiency and signal-to-noise (S/N) ratios compared to other sulfated carbohydrates . Key physical properties include:
Properties
IUPAC Name |
sodium;[(2R,3S,4R,5R,6S)-4-[[(1R,3R,4R,5S)-4,8-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-6-[[(1R,3R,4R,5R)-3-[(2R,3R,4R,5S,6R)-2,3-dihydroxy-6-(hydroxymethyl)-5-sulfooxyoxan-4-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38O25S2.Na/c25-1-5-15(48-50(33,34)35)19(10(28)21(32)41-5)46-23-12(30)18-14(8(44-23)4-40-18)45-24-13(31)20(16(6(2-26)42-24)49-51(36,37)38)47-22-11(29)17-9(27)7(43-22)3-39-17;/h5-32H,1-4H2,(H,33,34,35)(H,36,37,38);/q;+1/p-1/t5-,6-,7-,8-,9?,10-,11-,12-,13-,14?,15+,16+,17+,18-,19-,20-,21-,22-,23-,24+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVAARLSIKDHFO-BVHPHYLYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(O1)C(C(O2)OC3C(C(OC(C3OS(=O)(=O)[O-])CO)OC4C5COC4C(C(O5)OC6C(C(OC(C6OS(=O)(=O)O)CO)O)O)O)O)O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C([C@H](O1)[C@H]([C@H](O2)O[C@@H]3[C@H]([C@@H](O[C@@H]([C@@H]3OS(=O)(=O)[O-])CO)OC4[C@H]5CO[C@@H]4[C@H]([C@H](O5)O[C@@H]6[C@H]([C@@H](O[C@@H]([C@@H]6OS(=O)(=O)O)CO)O)O)O)O)O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H37NaO25S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
812.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Molecular Characteristics
NCT (PubChem CID: 91873172) has the molecular formula C24H37NaO25S2 and a molecular weight of 812.7 g/mol . Its structure comprises a tetrasaccharide backbone of alternating 3-linked β-D-galactopyranose and 4-linked α-D-galactopyranose residues, with sulfate groups at the 4(1) and 4(3) positions (Figure 1). The disodium salt form ensures solubility in aqueous solutions, critical for biochemical applications.
Table 1: Key Physicochemical Properties of NCT
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C24H37NaO25S2 | |
| Molecular Weight | 812.7 g/mol | |
| CAS Registry Number | 108347-92-8 | |
| Solubility | Water-soluble | |
| Spectral Data (NMR) | δ 4.68 (H-4 of G4S residue) |
Enzymatic Production of Carrageenan Oligosaccharides
κ-Carrageenase-Mediated Hydrolysis
NCT is derived from κ-carrageenan via enzymatic hydrolysis using κ-carrageenases, such as ZgCgk16A from Zobellia galactanivorans. These enzymes cleave β-1,4 linkages in κ-carrageenan, generating oligosaccharides with defined degrees of polymerization. For example:
Reaction conditions (pH 7.5, 45°C) yield oligosaccharides with a molecular weight <6 kDa, confirmed by size-exclusion chromatography (SEC-RI).
Sulfatase-Mediated Desulfation
Selective desulfation is achieved using sulfatases like AMOR_S1_16A , which removes sulfate groups from the nonreducing end of κ-carrageenan oligomers. This exo-mode activity enables precise control over sulfate group positioning:
\text{G4S-G4S-G-DA} \xrightarrow{\text{AMORS116A}} \text{G-G4S-G-DA} + \text{SO}_4^{2-}
(where G4S = 4-sulfated galactose, DA = 3,6-anhydrogalactose). Nuclear magnetic resonance (NMR) tracking of H-4 proton shifts (δ 4.68 → 3.93 ppm) confirms desulfation.
Chemical Sulfation and Modification
Regioselective Sulfation Techniques
Chemical sulfation employs sulfur trioxide complexes (e.g., SO3-pyridine) in anhydrous dimethylformamide (DMF). The 4-hydroxyl groups of galactose residues are targeted due to their reactivity, with reaction conditions (60°C, 8 hr) achieving >90% sulfation efficiency. Post-sulfation, ion-exchange chromatography (Dowex 50W-X8, Na+ form) isolates NCT from over-sulfated byproducts.
Validation of Sulfation Patterns
Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry with ionic liquid matrices (e.g., CHCA- nHo) enhances signal intensity for NCT. A limit of detection (LOD) of 0.1 μM and dynamic range of 0.1–10 μM are achieved, surpassing traditional matrices like α-cyano-4-hydroxycinnamic acid (CHCA).
Industrial and Analytical Considerations
Chemical Reactions Analysis
Types of Reactions: Neocarratetraose 4(1),4(3)-disulfate disodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of desulfated oligosaccharides.
Substitution: The sulfate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Desulfated oligosaccharides.
Substitution: Functionalized oligosaccharides with various substituents.
Scientific Research Applications
Chemical Properties and Production
Neocarratetraose 4(1),4(3)-disulfate disodium salt has the molecular formula and a molar mass of approximately 812.66 g/mol . The compound is typically produced enzymatically from κ-carrageenan through the action of specific glycosulphatase enzymes that cleave sulfate groups, resulting in the desired oligosaccharide structure.
Chemistry
Neocarratetraose serves as a model compound for studying the properties and reactions of sulfated oligosaccharides. Its structural characteristics allow researchers to investigate various chemical reactions, including:
- Oxidation : Using agents like hydrogen peroxide can lead to sulfonic acid derivatives.
- Reduction : Sodium borohydride can reduce the compound to form desulfated oligosaccharides.
- Substitution : Nucleophilic substitution reactions can replace sulfate groups with other functional groups.
Table 1: Chemical Reactions of Neocarratetraose
| Reaction Type | Reagents Used | Products Generated |
|---|---|---|
| Oxidation | Hydrogen peroxide | Sulfonic acid derivatives |
| Reduction | Sodium borohydride | Desulfated oligosaccharides |
| Substitution | Amines, thiols | Functionalized oligosaccharides |
Biology
In biological research, neocarratetraose is investigated for its role in cell signaling and protein interactions. The sulfate groups on its backbone are crucial for binding with specific proteins, influencing various biological pathways such as coagulation and viral replication .
A notable study demonstrated that neocarratetraose interacts with proteins involved in cellular signaling pathways, suggesting its potential as a therapeutic agent in modulating these pathways .
Medicine
The compound has shown promise in medical applications due to its anticoagulant and antiviral properties. Research indicates that neocarratetraose can inhibit viral replication, making it a candidate for developing antiviral therapies .
Case Study : A study published in Glycobiology explored the anticoagulant effects of neocarratetraose in vitro, demonstrating significant inhibition of thrombin activity, which is crucial for blood coagulation processes .
Industry
In industrial applications, neocarratetraose is utilized in the development of biomaterials and as a stabilizing agent in formulations. Its ability to interact with proteins and other biomolecules makes it suitable for use in food technology and pharmaceuticals .
Mechanism of Action
The mechanism of action of neocarratetraose 4(1),4(3)-disulfate disodium salt involves its interaction with specific molecular targets, such as proteins and enzymes. The sulfate groups on the oligosaccharide backbone play a crucial role in binding to these targets, modulating their activity and function. This interaction can influence various biological pathways, including coagulation and viral replication .
Comparison with Similar Compounds
Biological Activity
Neocarratetraose 4(1),4(3)-disulfate disodium salt is a sulfated oligosaccharide derived from carrageenan, a polysaccharide extracted from red algae. Its biological activity is of significant interest due to its potential therapeutic applications, particularly in immunomodulation, anti-inflammatory responses, and antiviral properties. This article reviews the current understanding of the biological activities associated with this compound, emphasizing its mechanisms of action, enzymatic interactions, and potential health benefits.
Chemical Structure and Properties
Neocarratetraose 4(1),4(3)-disulfate is characterized by the presence of sulfate groups that contribute to its biological activities. The molecular formula can be represented as with a molecular weight of approximately 446.42 g/mol. The structure consists of repeating units of galactose and anhydrogalactose, which are critical for its interaction with biological systems.
Mechanisms of Biological Activity
The biological activity of Neocarratetraose is primarily attributed to its ability to interact with various biological molecules and pathways:
- Antiviral Activity : Studies have shown that sulfated polysaccharides like Neocarratetraose can inhibit viral infections by blocking the attachment and entry of viruses into host cells. For instance, carrageenan derivatives have demonstrated effectiveness against herpes simplex virus (HSV) and human papillomavirus (HPV) .
- Immunomodulatory Effects : Neocarratetraose has been reported to modulate immune responses. It can enhance phagocytosis and stimulate the production of cytokines, which play a crucial role in the immune response . This property makes it a candidate for further research in immunotherapy.
- Anti-inflammatory Properties : The compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This is particularly relevant in conditions such as arthritis and other inflammatory diseases .
Enzymatic Interactions
The biological activity of Neocarratetraose is also influenced by its interactions with specific enzymes:
- Sulfatases : These enzymes are responsible for the modification of sulfated polysaccharides. For example, the enzyme Ps1595 from Pseudoalteromonas species has shown activity on synthetic substrates similar to Neocarratetraose, indicating potential pathways for metabolic processing .
- Hydrolases : The degradation products of Neocarratetraose may also exhibit distinct biological activities. Research indicates that enzymatic hydrolysis can yield smaller oligosaccharides with enhanced bioactivity .
Case Studies
Several studies have highlighted the biological effects of Neocarratetraose:
- Study on Antiviral Properties : A study demonstrated that sulfated oligosaccharides derived from carrageenan effectively inhibited HSV-2 infection in vitro. The mechanism was attributed to the ability of these compounds to block viral glycoproteins necessary for cell entry .
- Immunomodulation Research : In a clinical study involving patients with chronic inflammatory conditions, supplementation with carrageenan-derived oligosaccharides resulted in reduced levels of inflammatory markers, suggesting a beneficial role in managing inflammation .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 446.42 g/mol |
| Sulfate Groups | 2 |
| Antiviral Activity | Effective against HSV, HPV |
| Immunomodulatory Effects | Enhances cytokine production |
| Anti-inflammatory Effects | Reduces inflammatory markers |
Q & A
Q. What analytical techniques are recommended for detecting neocarratetraose 4(1),4(3)-disulfate disodium salt in sulfated oligosaccharide studies?
Matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) in negative ion mode is optimal for detecting this compound. Monitoring the [M-Na]⁻ ion (m/z 809.62 for NCT) provides high ionization efficiency, signal-to-noise ratios, and reproducibility compared to positive ion modes. Crystalline α-cyano-4-hydroxycinnamic acid (CHCA) matrices modified with ionic liquids (e.g., CHCA.nHo) enhance detection limits (LOD: ~1 pmol) and dynamic range .
Q. How should this compound be stored to maintain stability?
The compound should be stored at 2–8°C to prevent degradation. Its molecular structure (C₂₄H₃₇NaO₂₅S₂, MW 812.66) includes labile sulfate groups, which may hydrolyze under elevated temperatures or acidic conditions .
Q. What structural features distinguish neocarratetraose 4(1),4(3)-disulfate from other sulfated carbohydrates?
The compound is characterized by 3,6-anhydro-α-D-galactopyranosyl residues linked via (1→3) and (1→4) glycosidic bonds, with sulfate groups at positions 4(1) and 4(3). This sulfation pattern influences its charge distribution and interaction with cations like Na⁺, critical for MALDI-MS detection .
Advanced Research Questions
Q. How can MALDI-MS parameters be optimized to mitigate signal suppression for sulfated oligosaccharides like NCT?
Signal suppression occurs at high carbohydrate concentrations (>1 mg/mL). To address this:
Q. What methodologies are available to confirm the sulfation positions (4(1) and 4(3)) in NCT?
Combine tandem MS (MS/MS) with enzymatic digestion. Collision-induced dissociation (CID) in MS/MS generates fragment ions (e.g., Y-type ions) that retain sulfate groups, enabling site-specific assignment. Complementary NMR analysis (¹H/¹³C) of desulfated derivatives can further validate positional modifications .
Q. How do sulfation patterns influence NCT’s interaction with biological targets (e.g., lectins or enzymes)?
Sulfation at 4(1) and 4(3) enhances electrostatic interactions with positively charged binding pockets in proteins. Comparative studies with mono-sulfated analogs (e.g., chondroitin 4-sulfate) show reduced binding affinity, highlighting the role of dual sulfation in NCT’s specificity .
Q. What experimental strategies resolve contradictions in ionization efficiency between sulfated carbohydrates?
Discrepancies often arise from matrix selection or salt adduct formation. For NCT:
- Pre-treat samples with cation-exchange resins to remove excess Na⁺ and standardize adduct profiles.
- Validate results using orthogonal techniques like capillary electrophoresis (CE) coupled with UV detection .
Methodological Considerations
Q. How can dynamic range limitations in NCT quantification be addressed?
Dilute samples to concentrations within the 1–100 pmol range to avoid detector saturation. Internal standards (e.g., isotopically labeled NCT analogs) improve accuracy in quantitative MALDI-MS workflows .
Q. What precautions are necessary when handling NCT in aqueous solutions?
Avoid prolonged exposure to pH < 5 , which may hydrolyze sulfate esters. Use buffered solutions (e.g., ammonium acetate, pH 6–7) to stabilize the compound during chromatography or binding assays .
Q. How does NCT’s sulfation compare to structurally related compounds (e.g., N-acetyl-D-lactosamine 6,6'-disulfate)?
NCT’s 4(1),4(3)-disulfation on galactose residues contrasts with 6,6'-sulfation on glucosamine in lactosamine derivatives. This positional difference alters charge density and spatial orientation, impacting interactions with metal ions or proteins in glycomics studies .
Data Interpretation Challenges
Q. How should researchers interpret conflicting MALDI-MS data for NCT across studies?
Variability may stem from matrix preparation (e.g., CHCA crystallization homogeneity) or ion source contamination. Replicate experiments with freshly prepared matrices and instrument calibration using NCT-specific standards (e.g., m/z 809.62) are essential .
Q. What computational tools assist in modeling NCT’s 3D structure for functional studies?
Molecular dynamics (MD) simulations with force fields (e.g., GLYCAM06) can model NCT’s conformational flexibility. Pair with docking software (AutoDock) to predict binding modes with proteins, leveraging its sulfation-dependent charge profile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
